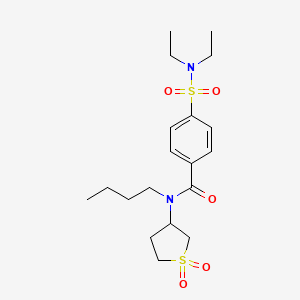
N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide, also known as BDBES, is a chemical compound that has been of significant interest in scientific research. It is a sulfonamide derivative that has shown potential as an anticancer agent due to its ability to inhibit the activity of certain enzymes in cancer cells.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Action
Research indicates that derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, which include compounds similar to N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide, have shown promising antimicrobial and antifungal activity. These compounds demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal action against Candida albicans (Sych et al., 2019).
Enzyme Inhibition
Aromatic sulfonamides, closely related to the compound , have been studied as inhibitors of various carbonic anhydrase (CA) isoenzymes. These compounds have shown nanomolar half maximal inhibitory concentration (IC50) ranges, indicating potent inhibitory effects on these enzymes (Supuran et al., 2013).
Cardiac Electrophysiological Activity
Compounds structurally similar to N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide have been synthesized and evaluated for their cardiac electrophysiological activity. Some of these compounds exhibited potency in in vitro assays comparable to known selective class III agents, which are used in clinical trials for cardiac conditions (Morgan et al., 1990).
Detection Techniques in Chemical and Biological Sciences
Some derivatives of this compound have been used in developing reaction-based fluorescent probes for discrimination of thiophenols over aliphatic thiols. These probes are significant in chemical, biological, and environmental sciences for the sensitive and selective detection of relevant toxic substances (Wang et al., 2012).
Antipsychotic Potential
Substituted benzamide derivatives, which include structures related to the compound , have been evaluated as potential atypical antipsychotic agents. These compounds showed potent in vitro and in vivo activities indicative of potential antipsychotic activity (Norman et al., 1996).
Synthesis of Protected Amino Alcohols
N-tert-Butanesulfinyl aldimines and ketimines, similar to the compound , have been used as precursors in the synthesis of protected 1,2-amino alcohols. These compounds demonstrate high yields and diastereoselectivities in synthesis processes (Tang et al., 2001).
Synthesis of Heterocyclic Carboxamides as Antipsychotic Agents
Heterocyclic analogues of benzamides have been synthesized and evaluated as potential antipsychotic agents. These studies contribute to the understanding of the role and potential applications of such compounds in the treatment of psychotic disorders (Norman et al., 1996).
Fluorescent Chemosensor for Cobalt(II) Ions in Living Cells
A fluorescent chemosensor based on a derivative of the compound was prepared for detecting cobalt(II) ions in living cells. The sensor demonstrated high sensitivity and selectivity, highlighting its potential for biological and environmental applications (Liu et al., 2019).
Propriétés
IUPAC Name |
N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S2/c1-4-7-13-21(17-12-14-27(23,24)15-17)19(22)16-8-10-18(11-9-16)28(25,26)20(5-2)6-3/h8-11,17H,4-7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJDGMVVRSVTQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

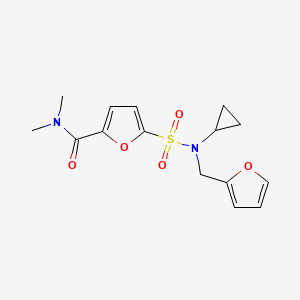




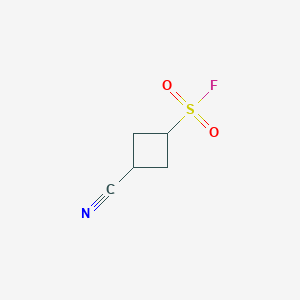
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2813052.png)
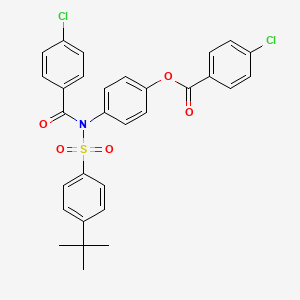
![1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2813055.png)
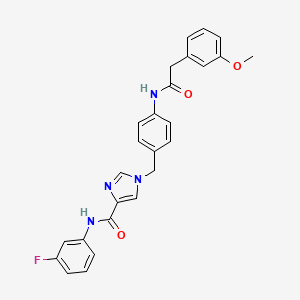
![(4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone](/img/structure/B2813058.png)
![2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B2813060.png)
![4-[(3-Methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2813061.png)
